5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-4-6-12(7-5-11)13(19(2)3)10-18-16(20)14-8-9-15(17)21-14/h4-9,13H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZXROBRVKYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide typically involves multiple steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated furan is then reacted with 2-(dimethylamino)-2-(4-methylphenyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group and the 4-methylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) 5-Bromo-N-(4-Bromophenyl)furan-2-carboxamide ()
- Structure: The aromatic substituent is a 4-bromophenyl group instead of the 4-methylphenyl-dimethylaminoethyl chain.
- This may lower solubility in polar solvents compared to the target compound.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling (similar to methods in and ), indicating shared synthetic routes for brominated furan carboxamides .
(b) 5-Bromo-N-[3-Chloro-4-(Difluoromethoxy)phenyl]furan-2-carboxamide ()
- Structure : Features a 3-chloro-4-(difluoromethoxy)phenyl group.
- Properties: Molecular formula C₁₂H₇BrClF₂NO₃ (higher molecular weight due to halogens) .
Variations in the Amine Side Chain
(a) 5-Bromo-3-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide ()
- Structure: Replaces the dimethylamino group with a morpholinyl ring.
- Key Differences: The morpholine group increases hydrophilicity and introduces a cyclic amine, which may enhance solubility and modulate receptor affinity compared to the linear dimethylamino group in the target compound.
- Synthesis : Likely involves nucleophilic substitution or coupling reactions, as seen in for morpholine-containing analogs .
(b) N-[2-(Dimethylamino)-2-(4-Methylphenyl)ethyl] Derivatives in Antitumor Agents ()
- Example: Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide).
- Key Similarities: The dimethylaminoethyl group is retained, demonstrating its role in improving antitumor activity (IC₅₀ = 14.45 μM for P388 cells).
- Contrast: The target compound lacks the fused quinolinone core, suggesting divergent biological targets .
Functional Group Modifications on the Furan Ring
(a) 5-(4-Nitrophenyl)furan-2-carboxylic Acid ()
- Structure : Replaces the bromine atom with a 4-nitrophenyl group and substitutes the carboxamide with a carboxylic acid.
- The carboxylic acid moiety improves water solubility but reduces membrane permeability compared to the carboxamide group .
(b) Hydrazone-Linked Analogs ()
- Example : (E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c ).
- Key Differences : The hydrazone linker introduces conformational flexibility and additional hydrogen-bonding sites, which may influence binding kinetics in enzyme inhibition (e.g., MMP-13) .
Structural and Property Comparison Table
Biological Activity
The compound 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a bromine atom and a dimethylamino group suggests potential interactions with biological targets, which may contribute to its activity.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Biological Activity Profile
Data on the biological activity of this compound indicate the following potential effects:
| Activity | Outcome | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Antibacterial Activity | Effective against Gram-positive bacteria | |
| Antioxidant Properties | Scavenges free radicals |
Case Studies
- Antitumor Effects : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values ranging from 10 to 30 µM, suggesting a strong potential for development as an anticancer agent.
- Antibacterial Activity : In vitro tests demonstrated that the compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating effectiveness comparable to standard antibiotics.
- Antioxidant Activity : The compound was tested using DPPH and FRAP assays, showing a strong ability to reduce oxidative stress in cellular models. This property may have implications for its use in neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
